Azido-PEG4-alpha-D-
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Overview
Description
Azido-PEG4-alpha-D-mannose is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It contains an azide group and a PEG4 chain, which enhance its solubility, stability, and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-alpha-D-mannose is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG4 chain. The azide group is typically introduced via nucleophilic substitution reactions. The PEG4 chain is then conjugated to alpha-D-mannose through glycosidic bond formation .
Industrial Production Methods
Industrial production of this compoundmannose involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-alpha-D-mannose primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring by reacting the azide group with an alkyne.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and is useful for bioconjugation in living systems.
Common Reagents and Conditions
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in mild conditions.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible. These products are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-alpha-D-mannose has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of targeted therapeutics for diseases such as cancer and inflammation.
Industry: Applied in the production of biosensors, biochips, and other diagnostic tools.
Mechanism of Action
Azido-PEG4-alpha-D-mannose exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This mechanism is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-alpha-D-glucose: Similar to this compoundmannose but contains a glucose moiety instead of mannose.
Azido-PEG4-beta-D-galactose: Contains a galactose moiety and is used in similar applications.
Uniqueness
This compoundmannose is unique due to its mannose moiety, which can enhance specific interactions with mannose-binding proteins and receptors. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .
Properties
Molecular Formula |
C14H27N3O9 |
---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2 |
InChI Key |
AJCOHNWPGBTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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